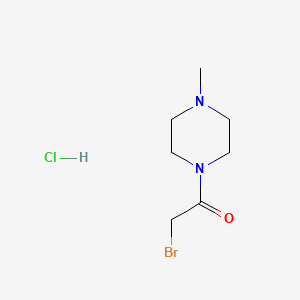

2-Bromo-1-(4-methyl-1-piperazinyl)-ethanone hydrochloride; 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-1-(4-methyl-1-piperazinyl)-ethanone hydrochloride (2-Bromo-1-MEPE HCl) is a synthetic chemical compound that has been widely used in the scientific research field for a variety of applications. It is a white crystalline powder with a molecular weight of 301.78 g/mol and a melting point of 179 °C. 2-Bromo-1-MEPE HCl is typically provided as a 95% pure hydrochloride salt and is used in a wide range of laboratory experiments.

Scientific Research Applications

2-Bromo-1-MEPE HCl has a wide range of applications in the scientific research field. It is commonly used as a reagent for the synthesis of other compounds and as a catalyst for various reactions. It is also used as a ligand in coordination chemistry and in the synthesis of peptides and other biologically active molecules. Additionally, 2-Bromo-1-MEPE HCl has been used in the synthesis of various pharmaceuticals and in the development of new drugs.

Mechanism of Action

2-Bromo-1-MEPE HCl acts as a catalyst in various reactions. It can act as a proton donor or acceptor, depending on the reaction conditions. It can also act as a Lewis acid, promoting the formation of covalent bonds between molecules. Additionally, 2-Bromo-1-MEPE HCl can act as a nucleophile, attacking electrophilic centers and forming new bonds.

Biochemical and Physiological Effects

2-Bromo-1-MEPE HCl is not known to have any significant biochemical or physiological effects in humans. It is not toxic and is not known to interact with any biological systems.

Advantages and Limitations for Lab Experiments

2-Bromo-1-MEPE HCl has several advantages for use in laboratory experiments. It is a relatively stable compound with a high purity level and is relatively easy to obtain. Additionally, it is relatively inexpensive and can be stored at room temperature without degrading. However, 2-Bromo-1-MEPE HCl is a strong acid and can be corrosive to certain materials. It should be handled with care and appropriate safety precautions should be taken when working with it.

Future Directions

2-Bromo-1-MEPE HCl has a wide range of potential applications in the scientific research field. It could be used in the synthesis of new pharmaceuticals and drug delivery systems, as well as in the development of new catalysts and reagents. Additionally, it could be used in the synthesis of peptides and other biologically active molecules. Furthermore, it could be used in the development of new materials, such as polymers and nanomaterials. Finally, it could be used in the development of new analytical techniques, such as spectroscopy and chromatography.

Synthesis Methods

2-Bromo-1-MEPE HCl is synthesized by the reaction of 4-methyl-1-piperazinyl ethanol with bromine and hydrochloric acid in the presence of a catalyst. The reaction is conducted in a two-phase system consisting of an aqueous and an organic phase. The aqueous phase contains bromine and hydrochloric acid, while the organic phase contains the 4-methyl-1-piperazinyl ethanol. The reaction is conducted at room temperature and is typically completed within 1-2 hours.

properties

IUPAC Name |

2-bromo-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrN2O.ClH/c1-9-2-4-10(5-3-9)7(11)6-8;/h2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOIRVRTSCJROW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CBr.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112677-73-3 |

Source

|

| Record name | Ethanone, 2-bromo-1-(4-methyl-1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112677-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.